(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride

Pharmacokinetics Enantioselective Disposition Human Subjects

Select (S)-mexiletine hydrochloride to eliminate stereoselectivity confounding your research. Racemate or (R)-enantiomer introduce variability: (S)-mexiletine has a longer elimination half‑life (11.0 h vs. 9.1 h, P<0.05) and a significantly greater volume of distribution (P<0.01). It shows 2.4‑fold higher hepatic accumulation, making it essential for metabolism studies. It serves as an ideal negative control for sodium‑channel‑mediated analgesia (no anti‑allodynic efficacy in neuropathic pain model). Use as reference standard for chiral HPLC method validation. Packaged with purity ≥98%, available from 100 mg to 1 g scales.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 81771-85-9
Cat. No. B141100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
CAS81771-85-9
Synonyms(2S)-1-(2,6-Dimethylphenoxy)-2-propanamine Hydrochloride;  (+)-(S)-Mexiletine Hydrochloride;  (+)-Mexiletine Hydrochloride; 
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
InChIInChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1
InChIKeyNFEIBWMZVIVJLQ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride (CAS 81771-85-9): Procurement Specifications and Chemical Identity


(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (CAS 81771-85-9), also known as (S)-mexiletine hydrochloride, is the pure (S)-enantiomer of the class IB antiarrhythmic agent mexiletine [1]. It is a chiral molecule with a molecular weight of 215.72 g/mol and the molecular formula C₁₁H₁₈ClNO [1]. The compound is supplied as a hydrochloride salt, which enhances aqueous solubility and stability for formulation purposes. As the optically pure (S)-enantiomer, it exhibits distinct pharmacokinetic and pharmacodynamic properties compared to the racemic mixture or the (R)-enantiomer, making precise enantiomeric identity critical for research reproducibility and therapeutic application development [2].

Why Racemic Mexiletine or (R)-Mexiletine Cannot Substitute for (S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride (CAS 81771-85-9) in Research Applications


The substitution of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride with racemic mexiletine or its (R)-enantiomer introduces significant variability in experimental outcomes due to well-documented stereoselectivity in both pharmacokinetics and pharmacodynamics. (S)-mexiletine exhibits a longer terminal elimination half-life (11.0 ± 3.80 h) compared to (R)-mexiletine (9.10 ± 2.90 h, P<0.05) and a significantly greater apparent volume of distribution (P<0.01), indicating that enantiomeric identity directly influences drug exposure and tissue distribution profiles [1]. Furthermore, (S)-mexiletine shows differential liver uptake, with a 2.4-fold greater hepatic accumulation compared to the (R)-enantiomer [2]. In terms of pharmacodynamic action, the (R)-enantiomer is the eutomer for cardiac sodium channel block, being approximately 2-fold more potent than (S)-mexiletine in tonic block of skeletal muscle sodium currents [3]. These disparities mean that using the racemate or the incorrect enantiomer will confound dose-response relationships and lead to misinterpretation of efficacy and toxicity data, particularly in studies focused on cardiac arrhythmia versus neuropathic pain models.

Quantitative Evidence for the Differentiation of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride (CAS 81771-85-9) from Its Enantiomers and Racemate


Prolonged Terminal Elimination Half-Life of (S)-Mexiletine Compared to (R)-Mexiletine in Humans

In a study of five healthy subjects administered a single 300 mg oral dose of racemic mexiletine hydrochloride, the terminal elimination half-life of (S)-mexiletine was 11.0 ± 3.80 h, which was significantly greater (P < 0.05) than that of (R)-mexiletine at 9.10 ± 2.90 h [1]. This indicates a longer duration of systemic exposure for the (S)-enantiomer.

Pharmacokinetics Enantioselective Disposition Human Subjects

Greater Apparent Volume of Distribution for (S)-Mexiletine Relative to (R)-Mexiletine in Humans

In the same human study, (S)-mexiletine demonstrated a significantly greater apparent volume of distribution compared to (R)-mexiletine (P < 0.01), indicating more extensive distribution into extravascular tissues [1].

Pharmacokinetics Tissue Distribution Human Subjects

Enantioselective Hepatic Accumulation: (S)-Mexiletine Shows 2.4-Fold Greater Liver Uptake than (R)-Mexiletine in Rats

Following intravenous administration of 10 mg/kg racemic mexiletine to rats, stereoselective tissue uptake was observed. Specifically, liver concentrations of (S)-mexiletine were 2.4-fold greater than those of (R)-mexiletine [1]. This differential accumulation was not observed in the heart (8-fold serum ratio for (R)- vs 7-fold for (S)-), indicating tissue-specific stereoselectivity.

Tissue Distribution Liver Metabolism Enantioselective Uptake

(S)-Mexiletine Lacks Anti-Allodynic Efficacy Compared to (R)-Mexiletine in Rat Neuropathic Pain Model

In a rat model of neuropathic pain (L5-L6 nerve root ligation), intravenous (S)-mexiletine at plasma concentrations of 0.5 to 1.4 μg/mL failed to relieve allodynia (paw withdrawal threshold remained at 1-2 g). In contrast, (R)-mexiletine at 1.0, 1.2, and 1.4 μg/mL raised paw withdrawal threshold to 7-8 g, corresponding to a 60% recovery from allodynia [1]. This demonstrates clear enantioselectivity in analgesic activity, with the (S)-enantiomer being ineffective.

Neuropathic Pain Allodynia Enantioselective Analgesia

(S)-Mexiletine Demonstrates Inferior Antiarrhythmic Efficacy Compared to (R)-Mexiletine in Canine Model

In dogs with experimentally-induced ventricular tachycardia (coronary ligation model), (R)-mexiletine prevented arrhythmia in 3/6 animals, while (S)-mexiletine was effective in only 1/5 animals. Additionally, two dogs in the (S)-mexiletine group died following doses of 4 and 8 mg/kg, respectively [1]. This demonstrates the (R)-enantiomer's superior antiarrhythmic properties and suggests a narrower therapeutic index for the (S)-enantiomer.

Cardiac Arrhythmia Ventricular Tachycardia Antiarrhythmic Efficacy

Comparison of Sodium Channel Blockade Potency: (R)-Mexiletine is Eutomer with 2-Fold Higher Potency than (S)-Mexiletine

In vitro voltage-clamp studies on frog skeletal muscle fibers demonstrate that (R)-mexiletine produces a stereoselective tonic block of sodium currents (INa), being approximately 2-fold more potent than the (S)-enantiomer [1]. This pharmacodynamic difference is consistent across multiple experimental conditions and underpins the functional disparities observed in vivo.

Sodium Channel Blockade Pharmacodynamics Tonic Block

Optimal Research Applications for (S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride (CAS 81771-85-9) Based on Quantitative Evidence


Pharmacokinetic and Drug Metabolism Studies Requiring Enantioselective Profiling

(S)-mexiletine is the ideal reference standard for enantioselective pharmacokinetic studies due to its well-characterized differential properties. Its longer half-life (11.0 h vs 9.1 h for (R)-mexiletine) and greater volume of distribution (P<0.01) make it essential for establishing baseline pharmacokinetic parameters in new formulations or in studies evaluating drug-drug interactions. Additionally, its 2.4-fold higher liver accumulation in rats [1] makes it valuable for investigating hepatic clearance mechanisms and potential stereoselective metabolism pathways.

Negative Control or Comparator in Neuropathic Pain Research

Given its demonstrated lack of anti-allodynic efficacy in the rat L5-L6 nerve root ligation model at plasma concentrations up to 1.4 μg/mL, while (R)-mexiletine produced 60% recovery at the same concentrations [2], (S)-mexiletine serves as an invaluable negative control. It can be used to confirm that observed analgesic effects are specifically mediated by sodium channel block and not by off-target or non-specific actions of the chemical scaffold.

Cardiac Safety Pharmacology and Structure-Activity Relationship (SAR) Studies

The inferior antiarrhythmic efficacy (20% success rate vs 50% for (R)-mexiletine) and associated mortality in a canine model [3] position (S)-mexiletine as a critical tool for SAR studies. It allows researchers to dissect the molecular determinants of antiarrhythmic activity and to evaluate the therapeutic index of novel mexiletine analogs by providing a baseline for low-efficacy/higher-toxicity profiles.

Analytical Method Development and Quality Control of Enantiopure Formulations

(S)-mexiletine hydrochloride (CAS 81771-85-9) is essential as a reference standard for the development and validation of chiral chromatographic methods (e.g., HPLC with chiral stationary phases) to ensure enantiomeric purity of drug substances and drug products [4]. Its use is critical for quality control in the manufacture of racemic mexiletine or in the development of enantiomer-specific formulations, where even small amounts of the opposite enantiomer could alter pharmacological outcomes.

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